molecular formula C20H20FN3O5S2 B2587453 ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 895448-68-7

ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2587453
CAS No.: 895448-68-7
M. Wt: 465.51
InChI Key: FLYSVPMFLAWIDZ-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS 895448-68-7) is a high-purity chemical reagent with a molecular formula of C20H20FN3O5S2 and a molecular weight of 465.5 g/mol . This complex molecule features a dihydrothieno[2,3-c]pyridine core, a structural motif found in various pharmacologically active compounds, suggesting its potential value in medicinal chemistry and drug discovery research . The integrated 4-fluorophenylsulfonyl group and cyano substituent make it a versatile intermediate for synthesizing novel compounds or for use as a key building block in chemical biology studies. It is supplied with a Certificate of Analysis to ensure batch-to-batch consistency and is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-cyano-2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5S2/c1-2-29-20(26)24-9-7-15-16(11-22)19(30-17(15)12-24)23-18(25)8-10-31(27,28)14-5-3-13(21)4-6-14/h3-6H,2,7-10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYSVPMFLAWIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate

A structurally related compound, ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, C₁₅H₂₂N₂O₄S), shares the thienopyridine scaffold but differs in substituents (Table 1).

Property Target Compound Analog (CAS 193537-14-3)
Core Structure Thieno[2,3-c]pyridine with 4,5-dihydro and 6(7H)-carboxylate Thieno[2,3-c]pyridine with 4,7-dihydro and 3(5H)-carboxylate
Position 2 Substituent 3-((4-Fluorophenyl)sulfonyl)propanamido Amino (-NH₂)
Position 3 Substituent Cyano (-CN) -
Position 6 Substituent Ethyl carboxylate tert-Butoxycarbonyl (Boc)
Molecular Formula C₂₁H₂₁FN₃O₅S₂ (estimated) C₁₅H₂₂N₂O₄S

Key Differences and Implications :

  • Boc vs. Ethyl Carboxylate : The Boc group in the analog may confer steric bulk and stability under acidic conditions, whereas the ethyl carboxylate in the target compound could enhance solubility in polar solvents.
  • Biological Activity: The sulfonamide moiety in the target compound is commonly associated with protease inhibition (e.g., HIV-1 protease), while the amino group in the analog might favor interactions with kinases or receptors .
Broader Context: Thienopyridine Derivatives in Drug Discovery

Thienopyridines are privileged scaffolds in medicinal chemistry due to their similarity to purine bases and versatility in functionalization. For example:

  • Clopidogrel: A thienopyridine antiplatelet agent lacking the sulfonamide and cyano groups but featuring a methyl ester and chlorine substituent. The target compound’s sulfonamide could offer distinct pharmacokinetic profiles.

Research Findings and Limitations

  • Structural Data: No crystallographic data for the target compound are explicitly cited in the evidence. However, SHELX programs (e.g., SHELXL) remain the gold standard for refining such structures, implying that any resolved data would likely employ these tools .
  • Gaps in Evidence: Direct biological activity, solubility, or toxicity data for the target compound are absent in the provided sources.

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